4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
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Overview
Description
The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a chemical entity that may be related to various piperidine derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures have been studied for their biological effects. For instance, 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized and evaluated for their affinities for opioid receptors, showing potential anxiolytic and antidepressant properties . This suggests that the compound could also be associated with central nervous system activities.
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including the preparation of the piperidine ring and the attachment of various functional groups. In the case of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, the synthesis process has been described, which could provide insights into the synthesis of the compound . The synthesis typically requires careful selection of reagents and reaction conditions to ensure the formation of the desired product with high purity.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. The presence of an imidazole ring, as seen in the compound of interest, suggests that it could interact with biological targets through hydrogen bonding or other non-covalent interactions . The trifluoromethyl group could also influence the compound's lipophilicity and ability to cross biological membranes, potentially affecting its pharmacokinetic properties.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their substituents. For example, the reductive ring opening of isoxazolidine moieties in related compounds has been shown to lead to novel carboxamide derivatives through tandem intramolecular rearrangements . This indicates that the compound may also be amenable to chemical transformations that could modify its biological activity or pharmacokinetic profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of an imidazole ring and a trifluoromethyl group in the compound of interest could affect these properties, potentially impacting its suitability for drug development. The antiproliferative agents from a similar chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have demonstrated potency in biological assays, which could be partly attributed to their physical and chemical properties .
Scientific Research Applications
Glycine Transporter Inhibitors
- Glycine transporter 1 (GlyT1) inhibitors are designed to enhance neurotransmitter activity in the central nervous system. Compounds structurally similar to 4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, such as 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, have been identified for their potent GlyT1 inhibitory activity, favorable pharmacokinetics, and ability to increase glycine concentration in cerebrospinal fluid (CSF) of rats (Yamamoto et al., 2016).
Soluble Epoxide Hydrolase Inhibitors
- Compounds with similar structural features, like 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, have been identified as inhibitors of soluble epoxide hydrolase. These inhibitors are derived from high-throughput screening and show potential in various disease models due to their influence on serum biomarkers related to linoleic acid epoxide (Thalji et al., 2013).
Anaplastic Lymphoma Kinase Inhibitors
- New potent anaplastic lymphoma kinase (ALK) inhibitors, which can potentially treat cancer, have been identified. These compounds, including derivatives of 4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, undergo specific enzymatic hydrolysis in plasma leading to primary amine products. Such compounds show high clearance and short half-lives in pharmacokinetics studies (Teffera et al., 2013).
Antitumor and Anticancer Activities
- Novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides, structurally related to the queried compound, have been synthesized and shown significant in vitro anticancer activity against various human cancer cell lines. The effectiveness of these compounds in inhibiting cancer cell proliferation indicates their potential as antitumor agents (Boddu et al., 2018).
PARP Inhibitors for Cancer Treatment
- Research has identified potent anticancer agents, such as 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, which are potent PARP1/2 inhibitors. These compounds demonstrate strong cytotoxicity against various human cancer cell lines and have excellent ADME profiles, highlighting their potential for cancer treatment (Tang et al., 2021).
Mechanism of Action
The mechanism of action of imidazole containing compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)14-3-1-2-4-15(14)22-16(25)24-8-5-13(6-9-24)11-23-10-7-21-12-23/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRKAYKEDMDTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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